Amidosulfoxylic acid, diethyl-, methyl ester
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Overview
Description
Amidosulfoxylic acid, diethyl-, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, like other esters, is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amidosulfoxylic acid, diethyl-, methyl ester can be synthesized through several methods. One common method involves the reaction of amidosulfoxylic acid with diethyl and methyl alcohols in the presence of an acid catalyst. This reaction typically requires heating to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this ester often involves the use of acid chlorides or acid anhydrides reacting with alcohols. These methods are preferred due to their efficiency and the high yield of the desired ester .
Chemical Reactions Analysis
Types of Reactions
Amidosulfoxylic acid, diethyl-, methyl ester undergoes various chemical reactions, including:
Reduction: Esters can be reduced to alcohols or aldehydes depending on the reducing agent used.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Common Reagents and Conditions
Hydrolysis: Requires water and a strong acid or base catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Transesterification: Typically involves the use of an alcohol and a catalyst such as an acid or base.
Major Products
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Produces alcohols or aldehydes.
Transesterification: Produces a different ester and an alcohol.
Scientific Research Applications
Amidosulfoxylic acid, diethyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of ester hydrolysis and enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Mechanism of Action
The mechanism of action of amidosulfoxylic acid, diethyl-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by the nucleophilic attack of water, facilitated by an acid or base catalyst . In reduction reactions, the ester is reduced to an alcohol or aldehyde through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: An ester with a similar structure but different alkyl groups.
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Methyl butyrate: An ester found in pineapple oil, similar in structure but with different functional groups.
Uniqueness
Amidosulfoxylic acid, diethyl-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to other esters. Its specific structure allows for unique applications in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
62161-77-7 |
---|---|
Molecular Formula |
C5H13NOS |
Molecular Weight |
135.23 g/mol |
IUPAC Name |
N-ethyl-N-methoxysulfanylethanamine |
InChI |
InChI=1S/C5H13NOS/c1-4-6(5-2)8-7-3/h4-5H2,1-3H3 |
InChI Key |
GTCCGTQJXHUBQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)SOC |
Origin of Product |
United States |
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